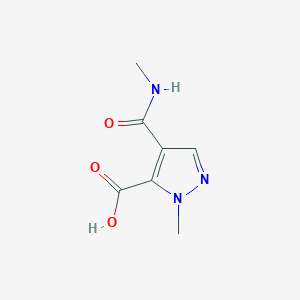

1-methyl-4-(methylcarbamoyl)-1H-pyrazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-methyl-4-(methylcarbamoyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a methyl group, a methylcarbamoyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-(methylcarbamoyl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-3-oxobutan-2-ylidenehydrazine with methyl isocyanate, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-(methylcarbamoyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form derivatives.

Reduction: The carbonyl group in the methylcarbamoyl moiety can be reduced to form alcohols.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents.

Major Products

The major products formed from these reactions include various substituted pyrazoles, alcohol derivatives, and oxidized carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-methyl-4-(methylcarbamoyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methyl-4-(methylcarbamoyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

1-methyl-3-(methylcarbamoyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with different substitution patterns.

1-methyl-4-(ethylcarbamoyl)-1H-pyrazole-5-carboxylic acid: Similar structure with an ethyl group instead of a methyl group.

1-methyl-4-(methylcarbamoyl)-1H-pyrazole-3-carboxylic acid: Similar structure with the carboxylic acid group at a different position.

Uniqueness

1-methyl-4-(methylcarbamoyl)-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a methylcarbamoyl group and a carboxylic acid group on the pyrazole ring provides distinct properties that can be leveraged in various applications.

Biological Activity

1-Methyl-4-(methylcarbamoyl)-1H-pyrazole-5-carboxylic acid (CAS: 1006478-07-4) is a pyrazole derivative that has attracted attention for its potential biological activities, particularly in the fields of antiviral and antifungal research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).

- Molecular Formula : C7H9N3O3

- Molecular Weight : 185.16 g/mol

- CAS Number : 1006478-07-4

- Purity : Minimum 95%

Antiviral Activity

Research has indicated that pyrazole derivatives, including this compound, exhibit significant antiviral properties. A notable study explored the compound's ability to inhibit HIV-1 replication. The screening involved assessing its activity in cell cultures, with results indicating that compounds with similar structures showed non-toxic and dose-dependent activity against HIV-1 .

Key Findings :

- Inhibition Mechanism : The compound does not fit into the three main classes of anti-HIV drugs, suggesting a unique mechanism that may help combat viral resistance.

- Cell Culture Studies : In vitro assays demonstrated effective inhibition of HIV replication in HeLa P4 cells at concentrations up to 50 μM.

Antifungal Activity

Another area of investigation is the antifungal potential of pyrazole derivatives. A related study focused on the synthesis and antifungal activity of various pyrazole compounds, revealing that certain derivatives exhibited higher efficacy against phytopathogenic fungi compared to established fungicides like boscalid .

Antifungal Efficacy Table :

| Compound | Activity Against Fungi | Reference |

|---|---|---|

| 1-Methyl-Pyrazole | Moderate | |

| Boscalid | High | |

| Novel Pyrazole Derivative | Higher than Boscalid |

Structure-Activity Relationship (SAR)

The SAR analysis provides insights into how structural modifications influence biological activity. For instance, modifications to the pyrazole ring or the introduction of different substituents can significantly alter both antiviral and antifungal activities.

Key SAR Insights:

- Substituent Effects : The presence of specific functional groups can enhance binding affinity to target enzymes or receptors.

- Hydrophobic Interactions : Compounds with increased hydrophobic characteristics generally show improved bioactivity due to better membrane permeability.

Case Study 1: Antiviral Efficacy

In a study investigating HIV inhibitors, several pyrazole-based compounds were synthesized and screened for their ability to inhibit viral replication. The results indicated that specific structural features were crucial for enhancing antiviral potency while minimizing cytotoxicity .

Case Study 2: Antifungal Activity

A series of novel pyrazole derivatives were evaluated against various fungal strains. The study utilized quantitative structure–activity relationship (QSAR) modeling to predict antifungal efficacy based on molecular structure . The findings suggested that certain molecular configurations led to significantly enhanced antifungal activity.

Properties

IUPAC Name |

2-methyl-4-(methylcarbamoyl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c1-8-6(11)4-3-9-10(2)5(4)7(12)13/h3H,1-2H3,(H,8,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCKVQJWAJOWYJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(N(N=C1)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.